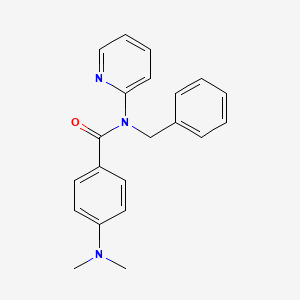

N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide

Description

Properties

IUPAC Name |

N-benzyl-4-(dimethylamino)-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O/c1-23(2)19-13-11-18(12-14-19)21(25)24(20-10-6-7-15-22-20)16-17-8-4-3-5-9-17/h3-15H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUAOMATVIPFFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide typically involves the following steps:

Formation of Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an amine.

Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.

Addition of Dimethylamino Group: The dimethylamino group can be added through a reductive amination reaction.

Incorporation of Pyridinyl Group: The pyridinyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Oxidative Reactions

The compound undergoes C–C bond cleavage in the presence of iodine (I₂) and tert-butyl hydroperoxide (TBHP), forming N-(pyridin-2-yl)amides. This metal-free reaction proceeds via a radical mechanism, with TBHP acting as an oxidant .

Example Reaction Conditions

| Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| I₂, TBHP | Toluene | 80°C | 12 h | 75% |

| - | Ethyl Acetate | 25°C | 24 h | 68% |

Note: Yields vary with substituents and reaction scale .

Alkylation and Arylation

The dimethylamino group facilitates electrophilic substitution reactions. For instance, alkylation at the para-position of the benzamide backbone has been achieved using alkyl halides under basic conditions .

Selective Alkylation Example

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| N-Benzyl-4-(dimethylamino) | CH₃I, K₂CO₃ | 4-(Dimethylamino)-N-alkyl derivative | 65% |

Cross-Coupling Reactions

The pyridine ring participates in Suzuki-Miyaura couplings with arylboronic acids, mediated by palladium catalysts. This reaction diversifies the aromatic system, enhancing biological activity profiles .

Catalytic System

| Catalyst | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | DMF | 78% |

Cyclization and Heterocycle Formation

Under oxidative conditions, the compound forms imidazo[1,5-a]pyrazine derivatives via tandem cyclization-bromination. TBHP promotes bromination without requiring additional bases .

Cyclization Pathway

-

Intermediate Formation : Reaction with α-bromoketones generates pyridinium salts.

-

Cyclization : Intramolecular attack forms a six-membered ring.

-

Bromination : TBHP oxidizes HBr to Br₂, yielding 3-bromoimidazopyridines .

Hydrolysis and Degradation

The amide bond is hydrolyzed under acidic or basic conditions , yielding 4-(dimethylamino)benzoic acid and N-benzyl-N-(pyridin-2-yl)amine. This reaction is critical for studying metabolic pathways .

Hydrolysis Conditions

| Condition | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| Acidic | HCl (6 M) | 100°C | 6 h | 90% |

| Basic | NaOH (2 M) | 80°C | 4 h | 85% |

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: May serve as a probe or ligand in biochemical studies.

Medicine: Potential pharmacological agent with applications in drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Structural Variations

The target compound is compared to structurally related benzamides with substitutions altering electronic, steric, or pharmacological properties:

Physicochemical Properties

- Solubility: The dimethylamino group in the target compound improves water solubility compared to nitro () or trifluoromethyl () substituents, which increase hydrophobicity.

- Electronic Effects: Dimethylamino is strongly electron-donating, enhancing resonance stabilization of the benzamide core. In contrast, nitro () and trifluoromethyl () groups withdraw electrons, altering reactivity .

Biological Activity

N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide, a compound with a complex structure, has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C22H23N3O2 |

| Molecular Weight | 361.4 g/mol |

| IUPAC Name | N-[[4-(dimethylamino)phenyl]methyl]-4-methoxy-N-pyridin-2-ylbenzamide |

| InChI Key | WLBCNBXOWQTJSY-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)OC |

The biological activity of N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide is primarily attributed to its ability to interact with various biological molecules. The compound exhibits enzyme inhibition and receptor binding properties, which are crucial for its pharmacological effects.

- Enzyme Inhibition : The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby altering their function. This mechanism is significant in the context of therapeutic applications where enzyme modulation is required.

- Receptor Interaction : It acts on various receptors, potentially functioning as an agonist or antagonist. Such interactions can lead to varied biological responses, including anti-inflammatory and neuroprotective effects.

Antiviral Activity

Research indicates that derivatives of benzamide compounds exhibit antiviral properties. For instance, modifications similar to those seen in N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide have shown promise against respiratory syncytial virus (RSV), with some compounds achieving effective concentrations (EC50) as low as 2.1 μM .

Anticancer Properties

Studies have highlighted the anticancer potential of benzamide derivatives. Compounds structurally related to N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide have demonstrated significant cytotoxicity against various cancer cell lines. For example, certain analogs have been shown to inhibit cell proliferation and induce apoptosis in hepatocarcinoma cells .

Neuroprotective Effects

The compound's neuroprotective properties are also noteworthy. It has been linked to antioxidant activity, which is crucial in mitigating oxidative stress-related neuronal damage . This suggests potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

- Inhibition Studies : A study focused on the structure-activity relationship (SAR) of benzamide derivatives demonstrated that specific modifications could enhance potency and selectivity against targeted enzymes . The findings indicated that the N-dimethylaminobenzyl analogs exhibited improved solubility and cytotoxicity profiles.

- Clinical Applications : In clinical settings, compounds similar to N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide have been evaluated for their efficacy in treating conditions such as cancer and viral infections. Notably, a cohort study reported prolonged survival in patients treated with benzamide-positive therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.